5-Propyl-1,3-dioxan-2-one
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Overview
Description
5-Propyl-1,3-dioxan-2-one is an organic compound with the molecular formula C8H14O3. It is a cyclic carbonate and isomeric to trimethylene carbonate. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
5-Propyl-1,3-dioxan-2-one can be synthesized through several methods. One common synthetic route involves the condensation reaction of 2-methyl-2-propyl-1,3-propanediol with urea under the catalysis of activated metal oxide . Another method includes the use of ethyl orthoformate and 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . Industrial production methods often involve continuous gas-phase dehydrogenation of diethylene glycol on a copper or copper chromite catalyst at high temperatures .
Chemical Reactions Analysis
5-Propyl-1,3-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction typically produces alcohols.
Scientific Research Applications
5-Propyl-1,3-dioxan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Propyl-1,3-dioxan-2-one involves its ability to undergo ring-opening polymerization, forming polymers that are biodegradable and biocompatible . These polymers can interact with biological systems, making them suitable for medical applications such as drug delivery and tissue engineering.
Comparison with Similar Compounds
5-Propyl-1,3-dioxan-2-one is similar to other cyclic carbonates, such as:
Trimethylene carbonate: Both compounds can undergo ring-opening polymerization to form biodegradable polymers.
1,3-Dioxolane: This compound is used as a solvent and co-monomer in polyacetals.
2-Substituted-1,3-dioxan-5-ones: These compounds are used in the construction of polyoxygenated natural products.
The uniqueness of this compound lies in its specific structure, which allows for the formation of polymers with distinct properties suitable for various applications.
Properties
CAS No. |
89435-16-5 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5-propyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C7H12O3/c1-2-3-6-4-9-7(8)10-5-6/h6H,2-5H2,1H3 |
InChI Key |
DKXBERCQHBQWNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1COC(=O)OC1 |
Origin of Product |
United States |
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